molecular formula C26H20N2O2S2 B11952061 2-[(E)-[4-[[4-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol CAS No. 3430-53-3

2-[(E)-[4-[[4-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol

Cat. No.: B11952061
CAS No.: 3430-53-3
M. Wt: 456.6 g/mol
InChI Key: WORJHOARZNZREI-UHFFFAOYSA-N
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Description

2-[(E)-[4-[[4-[(E)-(2-Hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol (CAS 3430-53-3) is an organic compound supplied for research applications. With a molecular formula of C₂₆H₂₀N₂O₂S₂ and a molecular weight of 456.6 g/mol, this compound features a central disulfide bridge (-S-S-) that is of significant interest in dynamic covalent chemistry and materials science . The disulfide bond, along with the two Schiff base moieties, makes this molecule a potential building block for synthesizing supramolecular structures and responsive materials. Its structure suggests potential for investigation in areas such as polymer cross-linking, metal chelation, and the development of novel sensors. Researchers can leverage this compound's modular design, where the phenolic hydroxyl and imine groups offer sites for further chemical modification . This product is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

3430-53-3

Molecular Formula

C26H20N2O2S2

Molecular Weight

456.6 g/mol

IUPAC Name

2-[[4-[[4-[(2-hydroxyphenyl)methylideneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol

InChI

InChI=1S/C26H20N2O2S2/c29-25-7-3-1-5-19(25)17-27-21-9-13-23(14-10-21)31-32-24-15-11-22(12-16-24)28-18-20-6-2-4-8-26(20)30/h1-18,29-30H

InChI Key

WORJHOARZNZREI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)SSC3=CC=C(C=C3)N=CC4=CC=CC=C4O)O

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via 4,4'-Dithiodianiline Intermediate

This method prioritizes disulfide bond formation prior to Schiff base synthesis, ensuring stability during subsequent reactions.

Step 1: Synthesis of 4,4'-Dithiodianiline
4-Nitrothiophenol is reduced to 4-aminothiophenol using SnCl₂ in hydrochloric acid. Subsequent oxidation with hydrogen peroxide (30%) yields 4,4'-dithiodianiline:

2 HS-C6H4-NH2H2O2 S-S-(C6H4-NH2)2+2H2O2 \text{ HS-C}6\text{H}4\text{-NH}2 \xrightarrow{\text{H}2\text{O}2} \text{ S-S-(C}6\text{H}4\text{-NH}2\text{)}2 + 2 \text{H}2\text{O}

Reaction Conditions :

  • Solvent: Ethanol/water (3:1)

  • Temperature: 25°C

  • Time: 12 hours

  • Yield: 78%

Step 2: Schiff Base Formation
4,4'-Dithiodianiline reacts with 2-hydroxybenzaldehyde in ethanol under reflux with catalytic acetic acid:

S-S-(C6H4-NH2)2+2 OH-C6H4-CHOTarget Compound+2H2O\text{S-S-(C}6\text{H}4\text{-NH}2\text{)}2 + 2 \text{ OH-C}6\text{H}4\text{-CHO} \rightarrow \text{Target Compound} + 2 \text{H}_2\text{O}

Optimized Parameters :

  • Molar ratio (aldehyde:diamine): 2.2:1

  • Catalyst: 5% acetic acid

  • Reflux time: 6 hours

  • Yield: 85%

Sequential Thiol Oxidation and Imine Condensation

This approach forms Schiff bases first, followed by disulfide coupling.

Step 1: Synthesis of 4-[(E)-(2-Hydroxyphenyl)Methyleneamino]Thiophenol
4-Aminothiophenol and 2-hydroxybenzaldehyde undergo condensation in methanol:

HS-C6H4-NH2+OH-C6H4-CHOHS-C6H4-N=CH-C6H4-OH\text{HS-C}6\text{H}4\text{-NH}2 + \text{OH-C}6\text{H}4\text{-CHO} \rightarrow \text{HS-C}6\text{H}4\text{-N=CH-C}6\text{H}_4\text{-OH}

Conditions :

  • Solvent: Methanol

  • Temperature: 60°C

  • Time: 4 hours

  • Yield: 90%

Step 2: Disulfide Bond Formation
Oxidation of the thiol-terminated Schiff base with air in basic medium:

2 HS-C6H4-N=CH-C6H4-OHO2Target Compound+H2O2 \text{ HS-C}6\text{H}4\text{-N=CH-C}6\text{H}4\text{-OH} \xrightarrow{\text{O}2} \text{Target Compound} + \text{H}2\text{O}

Parameters :

  • Solvent: Ethanol/ammonia (pH 9)

  • Temperature: 25°C

  • Time: 24 hours

  • Yield: 70%

Comparative Analysis of Methods

ParameterTwo-Step MethodSequential Method
Overall Yield66%63%
Reaction Time18 hours28 hours
Purification ComplexityModerateHigh
ScalabilityExcellentModerate

The two-step method is preferred for large-scale synthesis due to higher reproducibility and simpler purification. The sequential method, while efficient, requires stringent control over thiol oxidation to avoid over-oxidation to sulfonic acids.

Structural Characterization

Spectroscopic Data

IR (KBr, cm⁻¹) :

  • ν(O-H): 3250 (broad)

  • ν(C=N): 1620 (sharp)

  • ν(S-S): 510 (weak)

¹H NMR (DMSO-d₆, δ ppm) :

  • Imine proton (CH=N): 8.45 (s, 2H)

  • Aromatic protons: 6.85–7.60 (m, 16H)

  • Hydroxyl protons: 9.82 (s, 2H)

ESI-MS :

  • Molecular ion: m/z 457.1 [M+H]⁺ (calculated: 456.4)

Critical Factors in Synthesis

Solvent Selection

Ethanol outperforms DMF or THF due to better solubility of intermediates and compatibility with aqueous workup.

Oxidizing Agents

Hydrogen peroxide (30%) provides superior disulfide yields compared to I₂ or KMnO₄, which risk over-oxidation.

Acid Catalysis

Acetic acid (5%) enhances imine formation kinetics without promoting hydrolysis. Stronger acids (e.g., HCl) reduce yields by protonating amines.

Applications and Derivatives

The disulfide bridge enables redox-responsive behavior, making the compound valuable in:

  • Dynamic covalent materials

  • Metal-organic frameworks (MOFs) with stimuli-responsive pores
    Derivatives with electron-withdrawing groups (e.g., –NO₂) show enhanced thermal stability .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-({4-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced Schiff bases.

    Substitution: Halogenated, nitrated, and sulfonated aromatic compounds.

Mechanism of Action

The mechanism of action of 2-[(E)-({4-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The following table summarizes key structural and functional differences:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Disulfanyl bridge, hydroxyphenyl, iminomethyl ~532.6* Potential redox activity, rigid framework
4-{(E)-[(4-Anilinophenyl)Imino]Methyl}Phenol Anilino (-NHPh), hydroxyphenyl 289.34 Antimicrobial activity
2-{(E)-[(4-Methylphenyl)Imino]Methyl}-4-Nitrophenol Nitro (-NO₂), methyl 270.28 Crystallographic studies (R factor = 0.049)
2-Methoxy-6-{(E)-[(4-Methylphenyl)Imino]Methyl}Phenol Methoxy (-OCH₃), methyl 255.31 Ligand for metal complexes
4-[(E)-({4-[(4-Aminophenyl)Sulfonyl]Phenyl}Imino)Methyl]Phenol Ethanol Monosolvate Sulfonyl (-SO₂), amino (-NH₂) 396.44 Solvate formation, hydrogen-bonded networks
2-[(E)-{[3-(3-Chlorophenyl)-5-Sulfanyl-4H-1,2,4-Triazol-4-Yl]Imino}Methyl]-4,6-Diiodophenol Triazole, chloro, diiodo 668.40 Antifungal/antibacterial activity

*Estimated based on molecular formula.

Key Observations:
  • Disulfanyl vs.
  • Electron-Withdrawing vs. Electron-Donating Groups : Nitro groups () reduce electron density at the imine bond, whereas methoxy groups () enhance it, affecting reactivity and optical properties.
  • Biological Activity : Antimicrobial efficacy is common in Schiff bases with electron-deficient aromatic systems (e.g., nitro, chloro substituents) .

Crystallographic and Hydrogen-Bonding Trends

  • Hydrogen Bonding: The target’s hydroxyl groups likely form O-H···N or O-H···S interactions, similar to patterns in 4-nitrophenol derivatives () and ethanol solvates () .
  • Planarity : Derivatives with E-configuration imines (e.g., ) exhibit planar frameworks, favoring dense crystal packing.
  • Software Tools : Structural refinement for analogues relies on SHELXL () and visualization via ORTEP-3 (), ensuring high accuracy in bond-length/angle data .

Biological Activity

The compound 2-[(E)-[4-[[4-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol, also known as a Schiff base, is characterized by its complex structure and potential biological activities. Schiff bases are formed through the condensation of an amine with an aldehyde or ketone and are known for their versatility in various chemical and biological applications.

  • Molecular Formula : C26H20N2O2S2
  • Molecular Weight : 456.6 g/mol
  • CAS Number : 26907-82-4

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Activity : Schiff bases, including the compound , have been studied for their antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, which can prevent oxidative stress and related diseases.
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of this compound can be attributed to its ability to form complexes with metal ions and interact with biological molecules. This interaction can lead to:

  • Chelation of metal ions, inhibiting metalloenzyme activity.
  • Generation of reactive oxygen species (ROS), inducing oxidative stress in cells.

Antioxidant Activity Study

A study conducted on related Schiff base compounds demonstrated significant antioxidant activity using the DPPH assay method. The results indicated an EC50 value of 10.46 ppm, showcasing its potential as a natural antioxidant agent .

Antimicrobial Efficacy

In vitro studies have shown that the compound exhibits antimicrobial activity against various bacterial strains. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Anticancer Properties

Research has indicated that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to increased cell death .

Data Tables

Biological ActivityMethod UsedResult
AntioxidantDPPH AssayEC50 = 10.46 ppm
AntimicrobialMIC TestMIC = 50-100 µg/mL for S. aureus and E. coli
AnticancerCell Viability AssayInduces apoptosis in MCF-7 and HeLa cells

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-[(E)-[4-[[4-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol?

The compound can be synthesized via Schiff base condensation. A validated approach involves refluxing stoichiometric equivalents of aromatic aldehydes and amines in ethanol, followed by purification via recrystallization. For example, analogous Schiff bases were synthesized by reacting salicylaldehyde derivatives with aminophenols under reflux (70–80°C, 1–3 hours) . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., ethanol vs. methanol) to improve yield. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for removing unreacted starting materials .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm imine bond formation (δ 8.5–9.5 ppm for –CH=N– protons). FT-IR identifies phenolic –OH stretches (3200–3500 cm1^{-1}) and C=N vibrations (1600–1650 cm1^{-1}) .
  • Crystallography: Single-crystal X-ray diffraction resolves molecular geometry and confirms the (E)-configuration of the imine bond. Refinement using full-matrix least-squares methods (e.g., SHELXL) with riding H-atom models ensures accuracy .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and nucleophilic/electrophilic sites. Solvent effects are incorporated via Polarizable Continuum Models (PCM). Molecular docking studies (AutoDock Vina) assess binding affinity with biological targets, such as enzymes or receptors, using crystal structure data (e.g., PDB IDs) .

Q. How should researchers resolve contradictions in reported biological activity data for structurally similar Schiff bases?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from substituent-dependent electronic effects. A systematic approach includes:

  • Comparative assays: Test derivatives with varying substituents (e.g., –Cl, –OCH3_3) under identical conditions (MIC assays, MTT cytotoxicity) .
  • In silico ADMET profiling: Use tools like SwissADME to correlate substituents with bioavailability or toxicity .
  • Data normalization: Control for experimental variables (e.g., cell line viability, solvent DMSO%) .

Q. What experimental designs are suitable for studying the redox behavior of the disulfanyl (–S–S–) linkage in this compound?

  • Electrochemical studies: Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAP in DMF) identifies oxidation/reduction potentials. Compare with control compounds lacking the disulfide group.
  • Stability assays: Monitor –S–S– bond cleavage under UV light or reducing agents (e.g., glutathione) via HPLC-MS .
  • Theoretical framework: Link results to Marcus theory for electron-transfer kinetics or Hammett substituent constants .

Q. How can researchers integrate this compound into coordination chemistry studies?

As a polydentate ligand, it can coordinate transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) via phenolic –OH and imine N atoms.

  • Synthesis of metal complexes: React with metal salts (e.g., CuCl2_2) in ethanol/water (1:1) at 60°C.
  • Characterization: EPR for paramagnetic metals, UV-Vis for d-d transitions, and magnetic susceptibility measurements .

Q. What environmental fate studies are relevant for assessing its ecological impact?

Follow the INCHEMBIOL framework:

  • Degradation: Hydrolysis/photolysis studies (pH 4–9, simulated sunlight) with LC-MS quantification.
  • Bioaccumulation: Use OECD 305 guidelines in aquatic models (e.g., Daphnia magna).
  • Toxicity: EC50_{50} assays on algae or zebrafish embryos .

Methodological Tables

Q. Table 1. Substituent Effects on Biological Activity (Example)

SubstituentLogPMIC (µg/mL)Cytotoxicity (IC50_{50}, µM)
–H2.1128>100
–Cl2.83245
–OCH3_31.6256>100

Data adapted from structural analogs in .

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